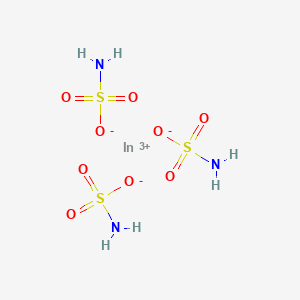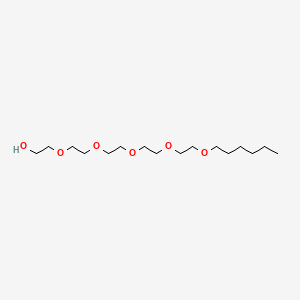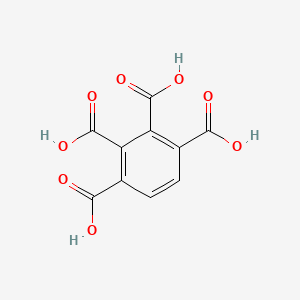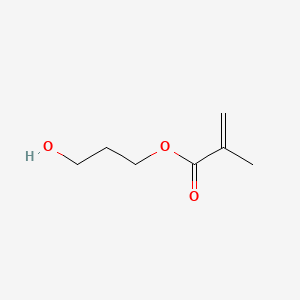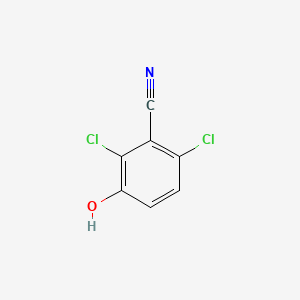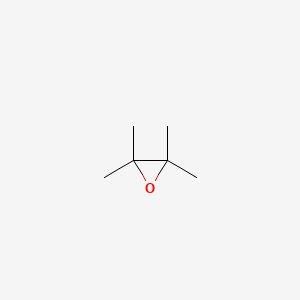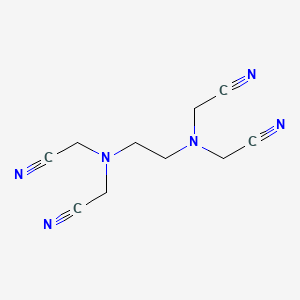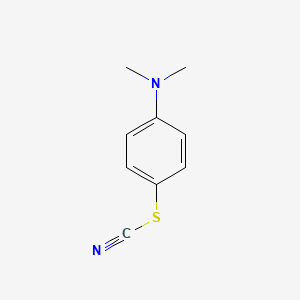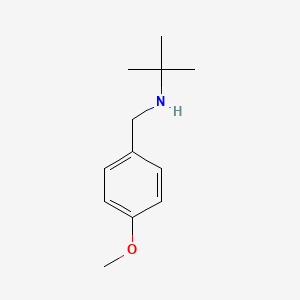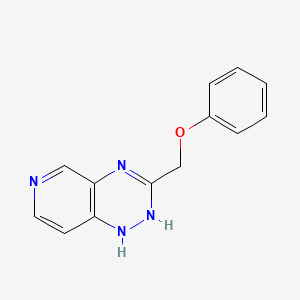
Oxifungin
Descripción general
Descripción
Oxifungin is a natural product that belongs to the echinocandin family, which is a group of antifungal agents. It was first isolated from a fermentation broth of Aspergillus fumigatus in 1988. Oxifungin has been found to have potent antifungal activity against a broad spectrum of fungal species, including Candida and Aspergillus.
Mecanismo De Acción
Oxifungin inhibits the synthesis of β-(1,3)-D-glucan, which is an essential component of the fungal cell wall. This leads to the weakening of the cell wall and eventual cell lysis. Oxifungin has a higher affinity for β-(1,3)-D-glucan synthase than other echinocandins, making it a potent antifungal agent.
Biochemical and Physiological Effects:
Oxifungin has been shown to have minimal toxicity in vitro and in vivo. It does not affect the growth of mammalian cells or the activity of human serum complement. However, it has been found to have a slight inhibitory effect on platelet aggregation. Oxifungin has also been shown to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxifungin is a potent antifungal agent with a broad spectrum of activity. It has been shown to be effective against both Candida and Aspergillus, which are two of the most common fungal pathogens. However, oxifungin is a natural product, which means that its availability is limited. The synthesis of oxifungin is also a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of oxifungin. One area of research is the development of new formulations of oxifungin that can be used for the treatment of systemic fungal infections. Another area of research is the investigation of the potential synergistic effects of oxifungin with other antifungal agents. Additionally, the study of the mechanism of action of oxifungin can lead to the development of new antifungal agents that target the fungal cell wall. Finally, the study of oxifungin can also lead to the discovery of new natural products with antifungal activity.
Aplicaciones Científicas De Investigación
Oxifungin has been extensively studied for its antifungal activity and has shown promising results in vitro and in vivo. It has been found to be effective against a wide range of fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, and Aspergillus fumigatus. Oxifungin has also been shown to have synergistic effects when used in combination with other antifungal agents, such as amphotericin B and fluconazole.
Propiedades
IUPAC Name |
3-(phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8,16H,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWETRRDBSIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982448 | |
| Record name | 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxifungin | |
CAS RN |
64057-48-3 | |
| Record name | Oxifungin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXIFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F14V3I66R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)
